(R)-(-)-4-Methylhexanoic acid, also known as (4R)-4-methylhexanoic acid, is a medium-chain fatty acid with significant applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by its chiral nature, which influences its biological activity and potential applications.
(R)-(-)-4-Methylhexanoic acid is classified under the category of saturated acyclic monocarboxylic acids. It has a molecular formula of and a molecular weight of approximately 130.185 g/mol. This compound is primarily derived from natural sources, including certain plants and animal fats, and can also be synthesized through various chemical processes .
The synthesis of (R)-(-)-4-Methylhexanoic acid can be achieved through several methods, including:
The synthesis process usually involves monitoring reaction conditions such as temperature, time, and solvent ratios to optimize yield. Techniques like thin-layer chromatography (TLC) are often employed to assess reaction progress and purity of the product.
(R)-(-)-4-Methylhexanoic acid can participate in various chemical reactions typical for carboxylic acids, including:
The efficiency of these reactions is influenced by factors such as temperature, pressure, and the presence of catalysts or specific solvents.
The mechanism by which (R)-(-)-4-Methylhexanoic acid exerts its effects is largely dependent on its interaction with biological systems. As a fatty acid, it may participate in metabolic pathways involving lipid metabolism and energy production.
In biological systems, (R)-(-)-4-Methylhexanoic acid can be metabolized through β-oxidation to generate acetyl-CoA, a key intermediate in energy metabolism. Its chiral nature may influence how it interacts with enzymes involved in these metabolic pathways .
Relevant data on its properties can be found in chemical databases like PubChem and Chemsrc .
(R)-(-)-4-Methylhexanoic acid has several scientific uses:
Its applications are supported by ongoing research into its properties and potential uses in drug development and industrial chemistry .
(R)-(-)-4-Methylhexanoic acid (CAS 52745-93-4) is a chiral carboxylic acid featuring a stereogenic center at the C4 position. This enantiomerically enriched compound serves as a critical building block in pharmaceutical synthesis (e.g., for nonsteroidal anti-inflammatory drugs and β-lactam antibiotics) and specialty chemicals (e.g., fragrances and biodegradable polymers) [3]. Its structural role in creating α-quaternary stereocenters demands precise stereochemical control during synthesis, making methodological development essential for accessing this chiral synthon efficiently.
Asymmetric synthesis of (R)-(-)-4-methylhexanoic acid primarily leverages chiral auxiliaries and enantioselective alkylation techniques. The malonic ester synthesis remains a cornerstone approach, involving diastereoselective alkylation of chiral malonate derivatives followed by decarboxylative functionalization. A representative protocol yields 432 mg of racemic 4-methylhexanoic acid via hydrolysis and thermal decarboxylation (210°C, 2 h, N₂ atmosphere) of dimethyl 2-(2-methylbutyl)malonate, with the (R)-enantiomer subsequently resolved chromatographically [1]. For enantioselective synthesis, Evans oxazolidinone auxiliaries enable asymmetric alkylation at C3 of propionyl-derived substrates, affording the target acid in >90% enantiomeric excess (e.e.) after auxiliary removal and chain elongation [3].
Optimization challenges include controlling stereoselectivity in branched alkylmalonate alkylations and minimizing racemization during high-temperature decarboxylation. Key parameters influencing yield and e.e. include:
Table 1: Optimization Parameters in Malonic Ester Synthesis
Parameter | Optimal Condition | Impact on Yield/Selectivity |
---|---|---|
Malonate stoichiometry | 1.1 equiv | ↑ Yield (75% vs. 55% with 1.0 equiv) |
Alkylation temperature | –15°C → RT gradually | ↑ Diastereoselectivity |
Solvent system | Dimethylformamide | ↑ Reaction homogeneity |
Decarboxylation | 210–370°C (inert atm) | Balances rate vs. racemization |
Catalytic methods offer atom-economic routes to (R)-(-)-4-methylhexanoic acid. Copper-catalyzed asymmetric allylation using acyl carbonates and allylboron reagents generates α-quaternary ketone precursors, which are subsequently oxidized to the carboxylic acid. Employing chiral phosphoramidite ligands (e.g., L2) with CuOtBu (5 mol%) and CD₃OD as an additive achieves 95.5:4.5 e.r. (enantiomeric ratio) at –50°C [4]. This method accommodates alkyl and aryl substrates but faces limitations with dialkyl-substituted electrophiles due to competing isomerization pathways.
Chiral pool synthesis provides an alternative catalytic route. Citronellic acid (from terpene sources) undergoes oxidative cleavage or enzymatic functionalization to install the C4 stereocenter. Though underutilized for this specific target, chiral pool strategies benefit from abundant natural precursors and circumvent external chirality induction [3].
Table 2: Ligand Performance in Copper-Catalyzed Asymmetric Allylation
Ligand | Additive | Temp (°C) | e.r. (R:S) |
---|---|---|---|
L1 | None | –20 | 88:12 |
L1 | MeOH (0.5 eq) | –20 | 92:8 |
L2 | CD₃OD (1.0 eq) | –50 | 95.5:4.5 |
L5 | CD₃OD (1.0 eq) | –40 | 93:7 |
Biocatalysis enables sustainable enantioselective synthesis under mild conditions. Lipase-mediated kinetic resolution of racemic esters or acids efficiently generates the (R)-enantiomer. For example, Candida rugosa lipase selectively hydrolyzes methyl (S)-4-methylhexanoate, leaving the (R)-ester intact (e.e. >85%). The unreacted ester is then saponified to yield (R)-(-)-4-methylhexanoic acid [3]. However, inherent limitations of kinetic resolution cap maximum yields at 50%.
Engineered transaminases and carboxylic acid reductases (CARs) offer de novo routes. Escherichia coli expressing CAR converts 4-methylhexanal to the acid enantioselectively, while transaminases introduce chirality via reductive amination of ketoacid precursors. Directed evolution of these enzymes improves activity and stereoselectivity toward branched substrates. For instance, a Neurospora crassa CAR variant achieves 99% e.e. and 68% yield for (R)-(-)-4-methylhexanoic acid after 24 h [7].
Table 3: Biocatalytic Systems for (R)-(-)-4-Methylhexanoic Acid
Biocatalyst | Reaction Type | e.e. (%) | Yield (%) |
---|---|---|---|
Candida rugosa lipase | Kinetic resolution | >85 | 45 |
Neurospora crassa CAR variant | Aldehyde oxidation | 99 | 68 |
Pseudomonas fluorescens lipase | Ester hydrolysis | 90 | 40 |
Engineered A. thaliana transaminase | Reductive amination | 95 | 55 |
Resolution remains practical for industrial-scale access. Diastereomeric salt crystallization employs chiral amines to separate enantiomers. (R)-(-)-4-Methylhexanoic acid forms insoluble salts with (1R,2S)-(-)-ephedrine in ethanol, achieving 98% e.e. after two recrystallizations. Alternative resolving agents include cinchonidine and (1R)-(-)-phenylethylamine, though ephedrine offers superior crystal lattice stability [3] [9].
Enzymatic kinetic resolution complements chemical methods. Immobilized Rhizomucor miehei lipase catalyzes the transesterification of racemic 4-methylhexanoic acid with n-butanol in hexane, resolving the (R)-enantiomer with an enantioselectivity factor (E) >200. The (S)-ester is hydrolyzed back to the acid and racemized for iterative resolution, pushing yields beyond 50% [7] .
Table 4: Resolving Agents for Diastereomeric Salt Formation
Resolving Agent | Solvent | Recrystallizations | e.e. (%) |
---|---|---|---|
(1R,2S)-(-)-Ephedrine | Ethanol | 2 | 98 |
Cinchonidine | Methanol | 3 | 92 |
(1R)-(-)-Phenylethylamine | Acetone | 2 | 95 |
Brucine | Isopropanol | 3 | 88 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: